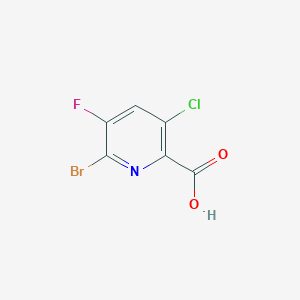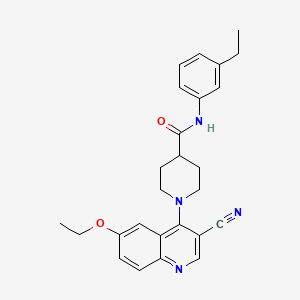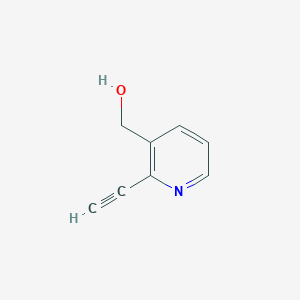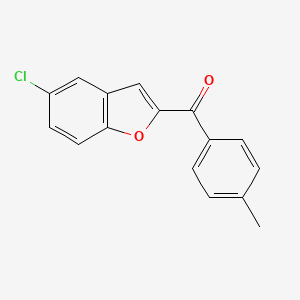![molecular formula C21H19F2N5OS B2930626 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-07-9](/img/structure/B2930626.png)
5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and two fluorophenyl groups attached to a piperazine ring . These types of compounds are often studied for their potential medicinal properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step reactions. For example, a related fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed through spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing structural motifs similar to the query compound. These molecules, including derivatives of penicillanic and cephalosporanic acids, have been investigated for their antimicrobial, antilipase, and antiurease activities. Certain compounds demonstrated moderate antimicrobial activity against test microorganisms, with a few exhibiting specific antiurease and antilipase activities (Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Properties
A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols, synthesized from Michael addition reactions, have been characterized for their anti-inflammatory and analgesic activities. Among these, compounds with specific substitutions demonstrated high analgesic and anti-inflammatory activity without causing gastric lesions (Tozkoparan et al., 2004).
Antimicrobial Activity of Triazole Derivatives
New 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial properties. Some of these derivatives showed good to moderate antimicrobial activities against a range of microorganisms, highlighting the potential utility of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Evaluation of Anti-Inflammatory Activity
Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products were synthesized and evaluated for their anti-inflammatory activities. This study demonstrates the potential of these compounds in the development of anti-inflammatory treatments (Tozkoparan et al., 1999).
Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents
A novel series of thiazolidinone derivatives, linked with triazine and piperazine units, have been synthesized and shown to exhibit antimicrobial activity against a variety of bacteria and fungi. This research highlights the antimicrobial potential of structurally complex molecules integrating s-triazine, thiazolidinone, and piperazine units (Patel et al., 2012).
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS/c22-15-4-6-17(7-5-15)26-8-10-27(11-9-26)18(14-2-1-3-16(23)12-14)19-20(29)28-21(30-19)24-13-25-28/h1-7,12-13,18,29H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYSPQGUMALGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)
![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)